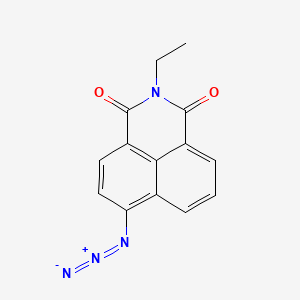

4-Azido-n-ethyl-1,8-naphthalimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azido-n-ethyl-1,8-naphthalimide: A Versatile Tool in Bioconjugation and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azido-n-ethyl-1,8-naphthalimide is a fluorescent probe that has garnered significant attention in the fields of chemical biology and drug development. Its unique structure, combining the photophysically active 1,8-naphthalimide scaffold with a versatile azide functional group, enables its use in bioorthogonal "click" chemistry reactions. This allows for the specific and efficient labeling of biomolecules, making it an invaluable tool for dynamic imaging of cellular processes, particularly the fucosylation of glycoproteins and glycolipids. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug discovery and development.

Chemical Structure and Properties

4-Azido-n-ethyl-1,8-naphthalimide is a synthetic compound featuring an azide functional group attached to the naphthalimide core and an n-ethyl group at the imide nitrogen.[1] The 1,8-naphthalimide structure is known for its excellent fluorescent properties, which can be fine-tuned by substitution at the C-4 position of the naphthalene ring.[2] The introduction of the azide group at this position makes the compound a key player in "click chemistry," a class of highly efficient and specific reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Azido-n-ethyl-1,8-naphthalimide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₀N₄O₂ | [3] |

| Molecular Weight | 266.25 g/mol | [3] |

| CAS Number | 912921-27-8 | [3] |

| Appearance | Not explicitly stated; likely a solid | - |

| Solubility | Soluble to 10 mM in DMSO (with gentle warming), 100 mM in THF | [3] |

| Purity | ≥95% (typically analyzed by HPLC) | [3] |

| Storage Conditions | Store at -20°C | [3] |

Photophysical Properties

Synthesis

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide typically involves a multi-step process starting from 1,8-naphthalic anhydride. A plausible synthetic route is outlined below, based on general procedures for the synthesis of similar 1,8-naphthalimide derivatives.[5][6]

Synthesis Workflow

References

- 1. glpbio.com [glpbio.com]

- 2. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Azido-n-ethyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Azido-N-ethyl-1,8-naphthalimide, a valuable compound in biochemical and pharmaceutical research, from the starting material 4-bromo-1,8-naphthalic anhydride. The synthesis is a two-step process involving an initial imidation reaction followed by a nucleophilic substitution to introduce the azide functionality. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 4-Azido-N-ethyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride proceeds through two key steps:

-

Step 1: Imidation. 4-bromo-1,8-naphthalic anhydride is reacted with ethylamine to form the intermediate, 4-bromo-N-ethyl-1,8-naphthalimide.

-

Step 2: Azidation. The intermediate is then converted to the final product, 4-Azido-N-ethyl-1,8-naphthalimide, via a reaction with sodium azide.

Caption: Overall synthetic pathway for 4-Azido-N-ethyl-1,8-naphthalimide.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous naphthalimide derivatives.[1][2]

Step 1: Synthesis of 4-bromo-N-ethyl-1,8-naphthalimide

This procedure details the formation of the naphthalimide ring through the reaction of the anhydride with a primary amine.

Caption: Experimental workflow for the synthesis of 4-bromo-N-ethyl-1,8-naphthalimide.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq.) in absolute ethanol.

-

To this suspension, add a solution of ethylamine (1.1 eq.) in ethanol dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-bromo-N-ethyl-1,8-naphthalimide as a solid.

Step 2: Synthesis of 4-Azido-N-ethyl-1,8-naphthalimide

This step involves a nucleophilic aromatic substitution of the bromine atom with an azide group.

Caption: Experimental workflow for the synthesis of 4-Azido-N-ethyl-1,8-naphthalimide.

Methodology:

-

In a reaction flask, dissolve 4-bromo-N-ethyl-1,8-naphthalimide (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (NaN₃, 3.0 eq.) to the solution.

-

Heat the reaction mixture with stirring. A temperature of around 80-100 °C is typically sufficient. The reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual DMSO and inorganic salts.

-

Dry the product under vacuum to yield 4-Azido-N-ethyl-1,8-naphthalimide.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product. Data for the N-ethyl derivatives are provided where available; otherwise, data for the closely related N-n-butyl analogue is presented for comparison.[2]

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-bromo-1,8-naphthalic anhydride | C₁₂H₅BrO₃ | 277.07 | Off-white to yellow solid |

| 4-bromo-N-ethyl-1,8-naphthalimide | C₁₄H₁₀BrNO₂ | 304.14 | Solid |

| 4-bromo-N-n-butyl-1,8-naphthalimide | C₁₆H₁₄BrNO₂ | 332.19 | Light-yellow solid[2] |

| 4-Azido-N-ethyl-1,8-naphthalimide | C₁₄H₁₀N₄O₂ | 266.25 | Solid |

Table 2: Reaction Conditions and Yields (Analogous Reactions)

| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |

| Imidation | 4-bromo-1,8-naphthalic anhydride | n-butylamine | Ethanol | Reflux | 12 h | 70[2] |

| Azidation | N-n-butyl-4-bromo-1,8-naphthalimide | Sodium Azide | DMSO | Not specified | Not specified | High (inferred) |

Table 3: Spectroscopic Data (for Analogous N-n-butyl Derivative) [2]

| Compound | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) |

| 4-bromo-N-n-butyl-1,8-naphthalimide | 2932, 2848 (C-H), 1686 (C=O) | 7.92–8.52 (m, 5H), 3.98–4.03 (t, J = 7.3 Hz, 2H), 1.56–1.66 (m, 2H), 1.31–1.39 (m, 2H), 0.90–0.95 (t, J = 7.3Hz, 3H) |

Safety Considerations

-

4-bromo-1,8-naphthalic anhydride: Handle with care, avoiding skin and eye contact. Use in a well-ventilated area.

-

Ethylamine: Flammable and corrosive. Handle in a fume hood.

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood. Avoid contact with acids and metals.

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Photophysical Properties of 4-Azido-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 4-Azido-n-ethyl-1,8-naphthalimide, a fluorescent probe with significant applications in bio-imaging and diagnostics. The document details its synthesis, spectroscopic characteristics, and the experimental protocols for its use, with a focus on its application as a click-activated probe.

Core Compound Information

4-Azido-n-ethyl-1,8-naphthalimide is a derivative of the highly fluorescent 1,8-naphthalimide scaffold. The introduction of an azide group at the 4-position renders it a valuable tool for bio-conjugation via "click chemistry," a set of biocompatible and highly efficient chemical reactions. This allows for the specific labeling of alkyne-modified biomolecules, enabling their visualization and tracking within complex biological systems.

Chemical Structure:

Photophysical Properties

A study by Baghapour et al. (2023) on a similar 4-azido-1,8-naphthalimide probe provides key photophysical parameters that can be considered representative for 4-Azido-n-ethyl-1,8-naphthalimide.[6][7]

Table 1: Photophysical Data of a 4-Azido-1,8-naphthalimide Analogue

| Parameter | Value | Conditions |

| Excitation Maximum (λ_exc) | 405 nm | In Phosphate-Buffered Saline (PBS) |

| Emission Maximum (λ_em) | Not explicitly stated, but fluorescence emission was measured upon excitation at 405 nm. | In Phosphate-Buffered Saline (PBS) |

| Fluorescence Response | Significant fluorescence enhancement upon reaction with hydrogen sulfide (HS⁻).[6][7] | In Phosphate-Buffered Saline (PBS) |

Data is for a control fluorophore with a methoxyethyl moiety instead of an ethyl group at the imide position, as reported by Baghapour et al. (2023).[6][7]

The photophysical properties of 1,8-naphthalimide derivatives are sensitive to the solvent polarity, often exhibiting solvatochromism.[5] This property can be advantageous for sensing applications, as changes in the local environment of the probe can be monitored through shifts in its fluorescence emission.

Experimental Protocols

Synthesis of 4-Azido-n-ethyl-1,8-naphthalimide

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide can be adapted from the procedure for similar 4-azido-1,8-naphthalimide probes described by Baghapour et al. (2023).[6][7] The general synthetic route involves the reaction of 4-bromo-1,8-naphthalic anhydride with the corresponding amine to form the N-substituted imide, followed by the substitution of the bromine atom with an azide group.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Ethylamine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Other necessary solvents and reagents for purification.

Procedure:

-

Synthesis of N-ethyl-4-bromo-1,8-naphthalimide:

-

Dissolve 4-bromo-1,8-naphthalic anhydride in a suitable solvent such as ethanol or acetic acid.

-

Add ethylamine to the solution and reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of 4-Azido-n-ethyl-1,8-naphthalimide:

-

Dissolve N-ethyl-4-bromo-1,8-naphthalimide in a polar aprotic solvent like DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purify the product by column chromatography if necessary.

-

General Protocol for Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 4-Azido-n-ethyl-1,8-naphthalimide in a suitable solvent (e.g., DMSO, acetonitrile).

-

Dilute the stock solution with the solvent of interest to a concentration suitable for spectroscopic measurements (typically in the micromolar range).

-

-

Absorption Measurement:

-

Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Use the solvent as a blank for baseline correction.

-

-

Fluorescence Measurement:

-

Excite the sample at its absorption maximum (or a suitable wavelength in the absorption band).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) should be measured under the same experimental conditions.

-

Click Chemistry Application Workflow

4-Azido-n-ethyl-1,8-naphthalimide is primarily used as a fluorescent reporter in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The following diagram illustrates a typical experimental workflow for labeling and imaging alkyne-modified biomolecules.

Signaling Pathway Visualization

Currently, there is no specific information in the scientific literature detailing the direct involvement of 4-Azido-n-ethyl-1,8-naphthalimide in modulating or visualizing a specific signaling pathway. Its primary role is as a bio-orthogonal labeling agent. However, it can be used to visualize components of signaling pathways if those components are metabolically labeled with an alkyne-containing precursor. For instance, if a protein involved in a signaling cascade is expressed with an alkyne-containing unnatural amino acid, this probe could be used to visualize that protein.

The following diagram illustrates a hypothetical scenario where this probe is used to visualize a kinase that has been labeled with an alkyne group.

Conclusion

4-Azido-n-ethyl-1,8-naphthalimide is a valuable tool for researchers in chemistry, biology, and drug development. Its utility as a click-activated fluorescent probe allows for the specific and sensitive detection and imaging of a wide range of biomolecules. While specific photophysical data for this exact compound is limited in the public domain, the properties of closely related analogues suggest it is a bright and useful fluorophore. The experimental protocols provided herein offer a starting point for its synthesis and application in laboratory settings. Further characterization of its photophysical properties, including its solvatochromic behavior, will undoubtedly expand its applications in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Surface Functionalised Optical Fibre for Detection of Hydrogen Sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Azido-n-ethyl-1,8-naphthalimide in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of 4-Azido-n-ethyl-1,8-naphthalimide when dissolved in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, and robust experimental protocols for solubility and stability assessment, alongside a typical experimental workflow for its application as a fluorescent probe.

Core Properties of 4-Azido-n-ethyl-1,8-naphthalimide

| Property | Value |

| Molecular Weight | 266.25 g/mol |

| Formula | C₁₄H₁₀N₄O₂ |

| CAS Number | 912921-27-8 |

| Primary Application | Click-activated fluorescent probe for dynamic imaging of fucosylated glycoproteins and glycolipids.[1][2] |

Solubility in DMSO

4-Azido-n-ethyl-1,8-naphthalimide exhibits good solubility in DMSO, a common solvent for creating stock solutions in biological research.

Quantitative Solubility Data

| Parameter | Value | Conditions |

| Maximum Solubility | 10 mM | With gentle warming.[1] |

Stock Solution Preparation

The following table provides volumes of DMSO required to prepare stock solutions of common concentrations.

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 3.7559 mL | 18.7793 mL | 37.5587 mL |

| 5 mM | 0.7512 mL | 3.7559 mL | 7.5117 mL |

| 10 mM | 0.3756 mL | 1.8779 mL | 3.7559 mL |

To enhance solubility, it is recommended to heat the solution to 37°C and sonicate in an ultrasonic bath for a short period.[2]

Stability in DMSO

Proper storage and handling of 4-Azido-n-ethyl-1,8-naphthalimide in DMSO is critical to maintain its integrity and performance as a fluorescent probe.

Recommended Storage and Handling

To prevent degradation, stock solutions of 4-Azido-n-ethyl-1,8-naphthalimide in DMSO should be stored under the following conditions:

-

Short-term Storage: Store at -20°C for use within one month.[2]

-

Long-term Storage: For storage up to six months, store at -80°C.[2]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[2]

-

Light Exposure: Protect the solution from light, as naphthalimide derivatives can be light-sensitive.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 4-Azido-n-ethyl-1,8-naphthalimide in DMSO.

Protocol for Determining Solubility in DMSO

This protocol is adapted from general methods for kinetic solubility assays.

1. Preparation of Stock Solution:

- Accurately weigh a sample of 4-Azido-n-ethyl-1,8-naphthalimide.

- Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 50 mM). Gentle warming and vortexing can be used to aid dissolution.

2. Serial Dilution:

- Perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 0.1 mM to 20 mM).

3. Equilibration:

- Incubate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for equilibration.

4. Visual and Spectroscopic Analysis:

- Visually inspect each solution for the presence of precipitate.

- Transfer a small aliquot of the supernatant to a UV-compatible microplate.

- Measure the absorbance at the λmax of the compound to determine the concentration of the dissolved material. The highest concentration that remains clear and shows a linear absorbance correlation is considered the solubility limit under these conditions.

Protocol for Assessing Stability in DMSO

This protocol outlines a general method for evaluating the stability of the compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stability Samples:

- Prepare a stock solution of 4-Azido-n-ethyl-1,8-naphthalimide in DMSO at a known concentration (e.g., 10 mM).

- Aliquot the stock solution into multiple vials.

2. Storage Conditions:

- Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

3. Time-Point Analysis:

- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

- Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC analysis.

4. HPLC Analysis:

- Inject the diluted sample onto a suitable HPLC system with a UV detector.

- Use a C18 column and a gradient elution method with mobile phases such as acetonitrile and water.

- Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

- Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound over time indicates degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for utilizing 4-Azido-n-ethyl-1,8-naphthalimide as a click-activated fluorescent probe for imaging fucosylated glycans in a cellular context.

Caption: Experimental workflow for cellular imaging.

This diagram outlines the key steps from stock solution preparation to final image analysis when using 4-Azido-n-ethyl-1,8-naphthalimide as a fluorescent probe. The workflow can be adapted for live-cell or fixed-cell imaging.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 4-azido-N-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-azido-N-ethyl-1,8-naphthalimide is a fluorescent probe that has garnered significant attention in the field of chemical biology and drug development. Its utility stems from its "click-activated" nature, making it a powerful tool for the dynamic imaging of biological processes, such as the fucosylation of glycoproteins and glycolipids. This guide provides a comprehensive overview of its spectral properties, synthesis, and application in bioorthogonal labeling.

Physicochemical Properties

4-azido-N-ethyl-1,8-naphthalimide is a stable organic compound with the molecular formula C₁₄H₁₀N₄O₂ and a molecular weight of 266.25 g/mol . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Excitation and Emission Spectra

The photophysical properties of 4-azido-N-ethyl-1,8-naphthalimide are central to its function as a fluorescent probe. While the azide form is weakly fluorescent, its "click" reaction product with a terminal alkyne, a 1,2,3-triazole, exhibits strong fluorescence. The spectral properties of naphthalimide derivatives are known to be sensitive to solvent polarity.

It is important to note that the fluorescence of 4-azido-N-ethyl-1,8-naphthalimide itself is often quenched. The significant fluorescence enhancement is observed after the click reaction, where the azide is converted to a triazole. The resulting 4-triazolyl-N-ethyl-1,8-naphthalimide is the highly fluorescent species.

Table 1: Photophysical Properties of a Representative 4-Amino-1,8-naphthalimide Derivative

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Hexane | 460 | - | - |

| Methanol | 538 | - | - |

Experimental Protocols

Synthesis of 4-azido-N-ethyl-1,8-naphthalimide

The synthesis of 4-azido-N-ethyl-1,8-naphthalimide can be achieved through a two-step process starting from 4-bromo-1,8-naphthalic anhydride.

Step 1: Synthesis of 4-bromo-N-ethyl-1,8-naphthalimide

-

A mixture of 4-bromo-1,8-naphthalic anhydride (1 equivalent) and ethylamine (1.1 equivalents) is heated under reflux in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield 4-bromo-N-ethyl-1,8-naphthalimide as a solid.

Step 2: Synthesis of 4-azido-N-ethyl-1,8-naphthalimide

-

4-bromo-N-ethyl-1,8-naphthalimide (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

An excess of sodium azide (NaN₃) is added to the solution.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the bromide with the azide.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 4-azido-N-ethyl-1,8-naphthalimide.

References

Technical Guide: 4-azido-N-ethyl-1,8-naphthalimide (CAS 912921-27-8)

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological applications, experimental protocols, and commercial suppliers for CAS number 912921-27-8, identified as 4-azido-N-ethyl-1,8-naphthalimide. This molecule is a key tool in chemical biology, primarily utilized as a click-activated fluorescent probe.

Core Properties

4-azido-N-ethyl-1,8-naphthalimide is a naphthalimide derivative containing a reactive azide moiety. This functional group allows it to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The naphthalimide core itself is a robust fluorophore, but its fluorescence is significantly altered by the presence of the azide group. Upon reaction with an alkyne, the formation of a triazole ring activates strong fluorescence, making it an ideal probe for detecting and imaging molecules that have been metabolically or synthetically tagged with an alkyne.

Physicochemical Data

The quantitative properties of 4-azido-N-ethyl-1,8-naphthalimide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 912921-27-8 | R&D Systems[1] |

| Chemical Name | 6-Azido-2-ethyl-1H-benz[de]isoquinoline | R&D Systems[1] |

| Molecular Formula | C₁₄H₁₀N₄O₂ | R&D Systems, GlpBio[1][2] |

| Molecular Weight | 266.25 g/mol | R&D Systems, GlpBio[1][2] |

| Purity | ≥95% (HPLC) | R&D Systems, Tocris Bioscience[1] |

| Solubility | Soluble to 10 mM in DMSO (with gentle warming), 100 mM in THF | R&D Systems[1] |

| Storage | Store at -20°C | R&D Systems, GlpBio[1][3] |

Biological Application: Imaging Fucosylated Glycans

The primary application of 4-azido-N-ethyl-1,8-naphthalimide is the dynamic imaging of fucosylated glycoproteins and glycolipids within cellular systems.[1][4] This is achieved through a two-step process involving metabolic labeling followed by a highly specific fluorescent tagging reaction.

-

Metabolic Labeling : Cells are cultured with a fucose analog that has been modified with an alkyne group (e.g., 6-alkynyl-fucose). This sugar is processed through the fucose salvage pathway and incorporated into cellular glycans.[5][6]

-

Click-Activated Fluorescence : The cells, now displaying alkyne-tagged glycans, are treated with 4-azido-N-ethyl-1,8-naphthalimide. In the presence of a Copper(I) catalyst, the azide group on the probe "clicks" with the alkyne group on the glycan. This cycloaddition reaction forms a stable, highly fluorescent triazole product, effectively tagging the fucosylated molecules and allowing for their visualization by fluorescence microscopy or flow cytometry.[5][6]

This technique provides a powerful method for studying the localization and dynamics of fucosylation, a critical post-translational modification involved in various cellular processes.

Experimental Protocols and Methodologies

The following is a generalized protocol for labeling and imaging fucosylated glycans in live cells using CAS 912921-27-8, based on established methodologies for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in biological systems.

Materials

-

4-azido-N-ethyl-1,8-naphthalimide (Probe)

-

Alkyne-modified fucose analog (e.g., 6-ethynyl-fucose)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Mammalian cells of interest

Protocol: Live Cell Labeling

Step 1: Metabolic Incorporation of Alkyne-Fucose

-

Culture mammalian cells under standard conditions to the desired confluency.

-

Prepare a stock solution of the acetylated, alkyne-modified fucose analog in DMSO.

-

Add the fucose analog to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the alkyne-tagged sugar into cellular glycans.

Step 2: Preparation of Click Reaction Cocktail Note: Prepare solutions fresh and use immediately. The final concentrations below are examples and may require optimization.

-

Probe Solution : Prepare a 10 mM stock solution of 4-azido-N-ethyl-1,8-naphthalimide in DMSO.

-

Copper Solution : Prepare a 50 mM stock solution of CuSO₄ in water.

-

Ligand Solution : Prepare a 50 mM stock solution of THPTA in water.

-

Reductant Solution : Prepare a 100 mM stock solution of sodium ascorbate in water.

Step 3: Click Reaction and Labeling

-

Wash the cells twice with ice-cold PBS to remove residual medium and unincorporated sugar.

-

Prepare the click reaction cocktail by adding the components to PBS in the following order, vortexing gently after each addition:

-

4-azido-N-ethyl-1,8-naphthalimide (to final concentration of 10-50 µM)

-

Pre-mixed Copper/Ligand solution: Combine CuSO₄ and THPTA in a 1:5 molar ratio (e.g., final concentration of 100 µM CuSO₄ and 500 µM THPTA).

-

Sodium Ascorbate (to final concentration of 1-2.5 mM).

-

-

Add the complete click reaction cocktail to the cells.

-

Incubate for 5-15 minutes at room temperature or 4°C, protected from light.

-

Remove the reaction cocktail and wash the cells three times with PBS.

Step 4: Imaging

-

Add fresh culture medium or imaging buffer to the cells.

-

Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets for the naphthalimide fluorophore (typically excited with blue light).

Visualization of Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow.

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Caption: Experimental Workflow for Fluorescent Glycan Labeling.

Commercial Suppliers

4-azido-N-ethyl-1,8-naphthalimide (CAS 912921-27-8) is available from several reputable suppliers of research chemicals. Researchers should always refer to the batch-specific certificate of analysis for the most accurate data.

-

R&D Systems (a Bio-Techne brand) [1]

-

Tocris Bioscience (a Bio-Techne brand)

-

Benchchem

-

US Biological (distributed by BIOZOL)

-

Hangzhou Cedareal Technology Co., Ltd.

-

Minglong (Xianning) Medicine Co., Ltd.

-

Hoffman Fine Chemicals

-

Smolecule

References

- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]

- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. 4-azido-N-ethyl-1,8-naphthalimide (CAS 912921-27-8): R&D Systems [rndsystems.com]

- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Illuminating Fucosylation: A Technical Guide to Azide Probe-Based Imaging

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and cancer metastasis.[1][2][3] The ability to visualize and quantify changes in fucosylation provides a powerful tool for understanding disease progression and developing targeted therapeutics. This in-depth technical guide explores the core principles and methodologies of fucosylation imaging using azide-functionalized fucose analogs, offering a comprehensive resource for researchers in the field.

Core Principle: Metabolic Glycoengineering and Bioorthogonal Chemistry

The imaging of fucosylation using azide probes is a two-step process rooted in metabolic glycoengineering and bioorthogonal click chemistry.[4][5][6] First, cells are cultured with a synthetic fucose analog where a hydroxyl group, typically at the C-6 position, is replaced with a bioorthogonal azide group (e.g., 6-azidofucose or FucAz).[4][7] This azide-modified sugar is taken up by cells and processed through the fucose salvage pathway, leading to its incorporation into newly synthesized glycoconjugates.[1][4][7]

Once the azide "handle" is metabolically installed onto cellular glycans, it can be selectively detected through a highly specific and biocompatible "click" reaction.[1][5] This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), where the azide reacts with a complementary alkyne-containing probe.[5][8][9] This probe can be conjugated to a variety of reporter molecules, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.[4][8]

Fucose Salvage Pathway and Probe Incorporation

The successful metabolic labeling of fucosylated glycans with azide probes relies on the cell's natural fucose salvage pathway.

Caption: Metabolic incorporation of an azido-fucose analog via the fucose salvage pathway.

Peracetylated forms of azido-fucose are often used to enhance cell permeability.[1][10] Once inside the cell, esterases remove the acetyl groups, and the free azido-fucose enters the salvage pathway. It is first phosphorylated by fucose kinase (FUK) to form FucAz-1-phosphate, which is then converted to GDP-FucAz by GDP-fucose pyrophosphorylase (GFPP).[4][7] GDP-FucAz is then transported into the Golgi apparatus where fucosyltransferases (FUTs) transfer the azido-fucose onto various glycan structures on proteins and lipids.[7][11]

Experimental Workflow for Fucosylation Imaging

The general workflow for imaging fucosylation with azide probes involves metabolic labeling, click chemistry ligation, and subsequent visualization.

Caption: General experimental workflow for fucosylation imaging using azide probes.

Quantitative Data Summary

The efficiency of metabolic labeling and subsequent imaging can be influenced by several factors, including the specific azide probe used, its concentration, and the incubation time. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Clickable Fucose Analogs for Glycan Labeling

| Fucose Analog | Relative Labeling Efficiency | Notes | Reference(s) |

| 6-Azido-Fucose (6-Az-Fuc) | High | Shows highly efficient incorporation into glycans. | [10] |

| 6-Alkynyl-Fucose (6-Alk-Fuc) | Moderate to High | Efficiently modifies O-Fuc glycans. | [8][10] |

| 7-Alkynyl-Fucose (7-Alk-Fuc) | Lower than 6-Alk-Fuc | Less efficient modification of O-Fuc glycans compared to 6-Alk-Fuc. | [10] |

Table 2: Typical Experimental Conditions for Metabolic Labeling

| Cell Line | Azide Probe | Concentration | Incubation Time | Analysis Method | Reference(s) |

| Jurkat | 6-Azido-Fucose | 50 µM | 3 days | Western Blot | [4] |

| Jurkat | Ac4ManNAl (for sialic acid) | 50 µM | 21 hours | Flow Cytometry | [9] |

| Neuro2A | Peracetylated 6-Az-Fuc | Not specified | Not specified | Western Blot | [10] |

| Zebrafish Embryos | GDP-FucAz | 75 pmol (microinjected) | Up to 5 days | Confocal Microscopy | [7] |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells

This protocol is adapted from studies using Jurkat and other cell lines.[4][9]

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium (e.g., RPMI)

-

Peracetylated 6-azido-fucose (Ac4FucAz)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency under standard conditions.

-

Prepare a stock solution of Ac4FucAz in DMSO.

-

Add the Ac4FucAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For control experiments, treat cells with an equivalent volume of DMSO.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.

-

Harvest the cells by centrifugation.

-

Wash the cells three times with ice-cold PBS to remove any unincorporated Ac4FucAz.

-

The azide-labeled cells are now ready for click chemistry ligation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol describes the "click" reaction for labeling metabolically incorporated azides with a fluorescent alkyne probe.[1][12][13]

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Alkyne-fluorophore conjugate (e.g., alkyne-TAMRA)

-

Copper(II) sulfate (CuSO4) solution (e.g., 10 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 5 mM in water, freshly prepared) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Copper ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

-

Washing buffer (e.g., PBS with 1% BSA)

Procedure:

-

Fixation (optional, for fixed-cell imaging): Resuspend the washed, azide-labeled cells in fixation buffer and incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS.

-

Permeabilization (optional, for intracellular imaging): Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, mix the following in order:

-

Azide-labeled cells in PBS

-

Alkyne-fluorophore (final concentration typically 1-10 µM)

-

Copper ligand (e.g., TBTA, final concentration typically 100 µM)

-

CuSO4 (final concentration typically 50-100 µM)

-

Sodium ascorbate or TCEP (final concentration typically 1-5 mM)

-

Note: The final concentrations may need optimization depending on the cell type and probes used.

-

-

Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with washing buffer to remove unreacted reagents.

-

Imaging: Resuspend the cells in an appropriate buffer for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC, or copper-free click chemistry, is preferred for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[5][7]

Materials:

-

Azide-labeled live cells (from Protocol 1)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)

-

Cell culture medium or imaging buffer (e.g., HBSS)

Procedure:

-

Wash the azide-labeled cells (from Protocol 1, step 6) with pre-warmed culture medium or imaging buffer.

-

Prepare the staining solution by diluting the cyclooctyne-fluorophore in the appropriate buffer to the desired final concentration (typically 1-25 µM).

-

Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically.

-

Wash the cells three times with pre-warmed buffer to remove the unreacted probe.

-

The cells are now ready for immediate live-cell imaging by fluorescence microscopy.

Applications in Research and Drug Development

The ability to image fucosylation has significant implications for both basic research and therapeutic development.

-

Cancer Biology: Altered fucosylation is a well-established hallmark of many cancers and is often associated with metastasis and poor prognosis.[3][14][15] Fucosylation imaging can be used to identify cancer biomarkers, monitor disease progression, and assess the efficacy of anti-cancer therapies that target glycosylation pathways.[16][17][18]

-

Immunology: Fucosylated glycans, such as the sialyl Lewis X antigen, are crucial for selectin-mediated leukocyte adhesion and trafficking during inflammatory responses.[4] Imaging these structures can provide insights into immune cell function in health and disease.

-

Developmental Biology: Fucosylation plays a critical role in various developmental processes.[7] Imaging fucosylated glycans in model organisms like zebrafish can help elucidate the function of specific glycosylation events during embryogenesis.[7]

-

Drug Development: Fucosylation imaging can be employed as a screening tool to identify small molecule inhibitors of fucosyltransferases.[16][17] Such inhibitors have potential as therapeutic agents for cancer and inflammatory diseases.

Logical Relationships in Probe Selection

The choice between copper-catalyzed and copper-free click chemistry is a critical decision in the experimental design.

Caption: Decision tree for selecting the appropriate click chemistry method.

References

- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fucosylation in cancer biology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of Glycomics in Cancer Research - Creative Proteomics [creative-proteomics.com]

- 18. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes: Visualizing Fucosylated Glycans in Live Cells with 4-Azido-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the addition of fucose to N- and O-glycans, is a crucial post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of several diseases, most notably cancer, where it plays a significant role in metastasis and tumor progression. The ability to visualize and quantify changes in fucosylation in living cells is therefore a powerful tool for basic research and drug development.

This document provides a detailed protocol for the use of 4-Azido-n-ethyl-1,8-naphthalimide, a click-activated fluorescent probe, for the dynamic imaging of fucosylated glycoproteins and glycolipids in live cells. The methodology is based on a two-step labeling strategy: metabolic incorporation of an alkyne-modified fucose analog into the cellular glycans, followed by a highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with the azide-functionalized naphthalimide probe. This reaction results in the formation of a stable, fluorescent triazole linkage, allowing for the visualization of fucosylated glycans.

Principle of the Method

The experimental workflow is comprised of two main stages:

-

Metabolic Labeling: Cells are incubated with a peracetylated fucose analog bearing an alkyne group (e.g., tetraacetylated fucosyl-alkyne). The acetyl groups enhance cell permeability, and once inside the cell, cellular esterases remove them. The de-acetylated fucosyl-alkyne is then utilized by the cell's fucosylation salvage pathway and incorporated into nascent glycans on glycoproteins and glycolipids.

-

Click Reaction and Imaging: The azide group on the 4-Azido-n-ethyl-1,8-naphthalimide probe reacts specifically with the alkyne-modified fucosyl residues on the cellular glycans in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. The resulting triazole product is a highly fluorescent 4-amino-1,8-naphthalimide derivative that can be visualized using standard fluorescence microscopy.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| 4-Azido-n-ethyl-1,8-naphthalimide | Tocris | 5765 | -20°C |

| Tetraacetylated Fucosyl-Alkyne (FucAl) | Click Chemistry Tools | 1067 | -20°C |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | RT |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Sigma-Aldrich | 762342 | RT |

| Sodium Ascorbate | Sigma-Aldrich | A4034 | RT |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Thermo Fisher | D12345 | RT |

| Dulbecco's Phosphate-Buffered Saline (DPBS) | Thermo Fisher | 14190144 | RT |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 | 4°C |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |

| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

4-Azido-n-ethyl-1,8-naphthalimide (10 mM): Dissolve 2.66 mg of 4-Azido-n-ethyl-1,8-naphthalimide (MW: 266.25 g/mol ) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Tetraacetylated Fucosyl-Alkyne (FucAl) (10 mM): Dissolve 3.71 mg of FucAl (MW: 371.35 g/mol ) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C.

-

Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve 3.2 mg of CuSO₄ (MW: 159.61 g/mol ) in 1 mL of sterile water. Store at room temperature.

-

THPTA (100 mM): Dissolve 43.4 mg of THPTA (MW: 434.5 g/mol ) in 1 mL of sterile water. Store at room temperature.

-

Sodium Ascorbate (300 mM): Prepare fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate (MW: 198.11 g/mol ) in 1 mL of sterile water.

Protocol 2: Metabolic Labeling of Live Cells

-

Plate cells in a suitable imaging dish (e.g., glass-bottom 35 mm dishes) and culture overnight to allow for adherence.

-

On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentration of FucAl. A final concentration of 25-100 µM is a good starting point.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the alkyne-modified fucose.

Protocol 3: Live-Cell Click Chemistry and Imaging

-

Prepare the Click Reaction Cocktail: This should be prepared fresh immediately before use. In a microcentrifuge tube, combine the following reagents in order:

-

DPBS (to final volume)

-

4-Azido-n-ethyl-1,8-naphthalimide stock solution (to a final concentration of 10-50 µM)

-

THPTA stock solution (to a final concentration of 100 µM)

-

CuSO₄ stock solution (to a final concentration of 20 µM)

-

-

Vortex the mixture briefly.

-

Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM to initiate the reaction. Vortex briefly.

-

Cell Labeling:

-

Aspirate the culture medium from the metabolically labeled cells.

-

Wash the cells twice with warm DPBS.

-

Add the click reaction cocktail to the cells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Aspirate the click reaction cocktail.

-

Wash the cells three times with warm DPBS.

-

Add fresh culture medium or imaging buffer to the cells.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set.

-

Excitation: ~430 nm

-

Emission: ~540 nm

-

Data Presentation

The following tables provide representative quantitative data that can be obtained from live-cell imaging experiments using 4-Azido-n-ethyl-1,8-naphthalimide.

Table 1: Photophysical Properties

| Property | Value |

| Molecular Weight | 266.25 g/mol |

| Formula | C₁₄H₁₀N₄O₂ |

| Solubility | Soluble to 10 mM in DMSO |

| Storage | -20°C, protect from light |

| Excitation (post-click) | ~430 nm |

| Emission (post-click) | ~540 nm |

Table 2: Example Fluorescence Intensity Data

| Condition | Mean Fluorescence Intensity (Arbitrary Units) ± SD |

| Control (No FucAl, with probe) | 15.2 ± 3.1 |

| FucAl (50 µM) + Probe | 289.5 ± 25.7 |

| FucAl (50 µM) + Probe + Fucosylation Inhibitor | 45.8 ± 7.9 |

Visualizations

Application Notes and Protocols: 4-Azido-N-ethyl-1,8-naphthalimide for Glycoprotein and Glycolipid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins and glycolipids, collectively known as glycoconjugates, is fundamental to understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. A powerful technique for elucidating the roles of these complex biomolecules is metabolic oligosaccharide engineering (MOE).[1][2][3][4] This method involves introducing chemically tagged monosaccharides into the natural biosynthetic pathways of cells.[1][2] The chemical tag, a bioorthogonal reporter, allows for the visualization and enrichment of newly synthesized glycoconjugates.[1][3]

One of the most widely used bioorthogonal reporters is the azide group (-N₃).[2] Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cellular machinery and incorporated into glycoproteins and glycolipids.[5] The azide-modified glycans can then be specifically and covalently labeled through a highly efficient and selective reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7]

This document provides detailed application notes and protocols for the labeling of glycoproteins and glycolipids using this two-step strategy. While the topic is "4-Azido-N-ethyl-1,8-naphthalimide," it is important to clarify that in the predominant application of this fluorophore family for glycan labeling, the roles of the azide and alkyne are reversed. Azido-sugars are metabolically incorporated into glycans, and the subsequent detection is performed with an alkyne-functionalized fluorescent probe. Therefore, these protocols will focus on the use of 4-ethynyl-N-ethyl-1,8-naphthalimide , a click-activated fluorescent probe that reacts with azide-modified glycoconjugates, leading to a significant increase in fluorescence upon formation of a stable triazole linkage. This "turn-on" fluorescence makes it an excellent tool for imaging glycans in cells.

Data Presentation

Photophysical Properties of the Naphthalimide Probe

The key advantage of using 4-ethynyl-N-ethyl-1,8-naphthalimide is its fluorogenic nature. The probe itself is weakly fluorescent, but upon reaction with an azide-containing molecule via CuAAC, the resulting triazole product exhibits strong fluorescence.[8][9]

| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift | Notes |

| 4-ethynyl-N-ethyl-1,8-naphthalimide | ~370 nm[8] | ~465 nm (in Methanol)[8] | Low (non-fluorescent precursor) | ~95 nm | Fluorescence is quenched in the alkyne form. |

| Triazole Product (post-click) | ~370 nm[8] | ~465 nm (in Methanol)[8] | High (e.g., 0.83 for a similar derivative)[8] | ~95 nm | Significant fluorescence enhancement upon reaction. |

Note: Exact photophysical properties can be solvent-dependent. The data presented is based on published values for similar 1,8-naphthalimide derivatives.[8][9][10][11]

Recommended Reagent Concentrations for Labeling Experiments

| Reagent | Stock Concentration | Working Concentration | Incubation Time |

| Ac₄ManNAz | 50 mM in DMSO | 10-50 µM[12] | 1-3 days[5][12] |

| 4-ethynyl-N-ethyl-1,8-naphthalimide | 10 mM in DMSO | 20-50 µM | 30-60 minutes |

| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 50-100 µM[7] | 30-60 minutes |

| Copper-stabilizing Ligand (e.g., THPTA) | 50 mM in H₂O | 250-500 µM[7] | 30-60 minutes |

| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5-5 mM[7] | 30-60 minutes |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNAz

This protocol describes the incorporation of azido-sugars into the glycans of cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HeLa, A549, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for 2-3 days of growth without reaching confluency.

-

Preparation of Ac₄ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO. Store at -20°C.

-

Metabolic Labeling:

-

The following day, dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 10-50 µM. A concentration of 10 µM is often sufficient and has been shown to have minimal effects on cell physiology.[12]

-

Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

-

As a negative control, culture a separate plate of cells in medium containing the same concentration of DMSO without Ac₄ManNAz.

-

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and proliferation rate.

-

Harvesting/Fixation: After the incubation period, the cells are ready for the click chemistry reaction. Proceed to Protocol 2.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via CuAAC

This protocol details the "click" reaction to label the azide-modified glycans with 4-ethynyl-N-ethyl-1,8-naphthalimide.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

4-ethynyl-N-ethyl-1,8-naphthalimide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

Procedure:

-

Preparation of Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of 4-ethynyl-N-ethyl-1,8-naphthalimide in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in sterile water.

-

Prepare a 50 mM stock solution of THPTA ligand in sterile water.

-

Important: Prepare a 100 mM stock solution of Sodium Ascorbate in sterile water immediately before use, as it is prone to oxidation.

-

-

Cell Preparation:

-

Wash the metabolically labeled cells twice with cold PBS.

-

For live-cell imaging: Proceed directly to step 3.

-

For fixed-cell imaging: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.

-

-

Click Reaction:

-

Prepare the "click cocktail" immediately before use. For a 1 mL reaction volume, add the reagents in the following order, vortexing gently after each addition:

-

To 950 µL of PBS, add:

-

2 µL of 50 mM THPTA (final concentration: 100 µM)

-

1 µL of 100 mM CuSO₄ (final concentration: 100 µM)

-

5 µL of 10 mM 4-ethynyl-N-ethyl-1,8-naphthalimide (final concentration: 50 µM)

-

25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 2.5 mM)

-

-

Remove the PBS from the cells and add the click cocktail.

-

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the click cocktail and wash the cells three to five times with PBS to remove unreacted reagents.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy (Protocol 3) or analysis by flow cytometry (Protocol 4).

Protocol 3: Fluorescence Microscopy

Procedure:

-

After the final wash in Protocol 2, add fresh PBS or imaging medium to the cells.

-

If desired, stain the nuclei with a suitable counterstain (e.g., DAPI).

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the naphthalimide fluorophore (e.g., excitation ~370 nm, emission ~465 nm).

-

Acquire images of both the labeled cells and the negative control cells (no Ac₄ManNAz) using identical settings to assess the specificity of the labeling.

Protocol 4: Flow Cytometry

Procedure:

-

After the final wash in Protocol 2, detach adherent cells using a non-enzymatic cell dissociation solution. Suspension cells can be processed directly.

-

Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA).

-

Analyze the cell suspension using a flow cytometer with an excitation laser and emission filter appropriate for the naphthalimide fluorophore.

-

Use the negative control cells (no Ac₄ManNAz) to set the background fluorescence gate.

-

Quantify the fluorescence intensity of the labeled cell population.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No/weak fluorescent signal | Inefficient metabolic labeling. | Increase Ac₄ManNAz concentration or incubation time. Ensure cell viability is not compromised. |

| Inefficient click reaction. | Prepare Sodium Ascorbate solution fresh. Ensure the correct order of addition for the click cocktail. Optimize reagent concentrations. | |

| Low abundance of target glycans. | The cell type may not express high levels of the glycans being labeled. Try a different cell line or a different azido-sugar. | |

| High background fluorescence | Non-specific binding of the probe. | Increase the number and duration of wash steps after the click reaction. |

| Autofluorescence. | Use appropriate controls to gate out autofluorescence during flow cytometry. For microscopy, use appropriate filters and background subtraction. | |

| Cell death/toxicity | High concentration of Ac₄ManNAz. | Reduce the concentration of Ac₄ManNAz to the lowest effective level (e.g., 10 µM).[12] |

| Copper toxicity in the click reaction. | Ensure the use of a copper-stabilizing ligand (e.g., THPTA). Minimize the incubation time of the click reaction. Perform the reaction on ice for live cells.[13] |

Visualizations

Experimental Workflow for Glycoprotein/Glycolipid Labeling

Caption: Workflow for labeling and analysis of glycoconjugates.

Bioorthogonal Labeling Pathway

Caption: Bioorthogonal labeling of glycans using click chemistry.

References

- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Flow Cytometry Controls - FluoroFinder [fluorofinder.com]

- 13. biorxiv.org [biorxiv.org]

A Step-by-Step Guide to Copper-Catalyzed Click Chemistry with 4-Azido-n-ethyl-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using the fluorescent probe 4-Azido-n-ethyl-1,8-naphthalimide. This versatile "click chemistry" reaction enables the efficient and specific labeling of alkyne-modified biomolecules, nanoparticles, and other materials for a wide range of applications in diagnostics, drug delivery, and cellular imaging.

Introduction

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole is a cornerstone of click chemistry. Its high efficiency, selectivity, and biocompatibility have made it an invaluable tool in chemical biology and materials science. 4-Azido-n-ethyl-1,8-naphthalimide is a particularly useful reagent in this context due to the inherent fluorescence of the naphthalimide core, which allows for direct visualization and quantification of the labeled species. Upon successful click reaction, the resulting triazole-naphthalimide conjugate exhibits distinct photophysical properties, making it a powerful tool for fluorescent labeling.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-Azido-n-ethyl-1,8-naphthalimide and its subsequent copper-catalyzed click reaction with a model alkyne, phenylacetylene.

| Compound | Parameter | Value | Reference |

| 4-Amino-N-ethyl-1,8-naphthalimide | Yield | High | [1] |

| 4-Azido-n-ethyl-1,8-naphthalimide | Yield | Good to Excellent | Adapted from[1] |

| 4-(4-phenyl-1,2,3-triazol-1-yl)-N-ethyl-1,8-naphthalimide | Yield | 73-92% | [2] |

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 4-Phenyl-1,8-naphthalimide | 350 | - | 0.12 | Ethanol | [3] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | - | - | High in non-polar solvents | Various | [4] |

| Naphthalimide Derivatives | - | - | 0.01 to 0.87 | Various | [5] |

Experimental Protocols

Synthesis of 4-Azido-n-ethyl-1,8-naphthalimide

This protocol is adapted from the synthesis of similar 4-amino-1,8-naphthalimide derivatives.

Step 1: Synthesis of 4-Amino-N-ethyl-1,8-naphthalimide

-

In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride in a suitable solvent such as ethanol.

-

Add an excess of ethylamine to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-N-ethyl-1,8-naphthalimide.

-

The 4-bromo derivative is then reacted with a source of ammonia (e.g., in a sealed tube with aqueous ammonia at elevated temperature) or via a more modern catalytic amination method to yield 4-amino-N-ethyl-1,8-naphthalimide.

Step 2: Diazotization and Azidation

-

Dissolve the 4-amino-N-ethyl-1,8-naphthalimide in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature.

-

The precipitated 4-Azido-n-ethyl-1,8-naphthalimide is collected by filtration, washed with cold water, and dried under vacuum.

Copper-Catalyzed Click Chemistry with Phenylacetylene

This protocol describes a general procedure for the CuAAC reaction between 4-Azido-n-ethyl-1,8-naphthalimide and phenylacetylene.

Materials:

-

4-Azido-n-ethyl-1,8-naphthalimide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)

Procedure:

-

In a reaction vial, dissolve 4-Azido-n-ethyl-1,8-naphthalimide (1 equivalent) and phenylacetylene (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. If using a ligand, pre-mix the CuSO₄ solution with THPTA (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand) solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 4-(4-phenyl-1,2,3-triazol-1-yl)-N-ethyl-1,8-naphthalimide, can be purified by column chromatography on silica gel.

Mandatory Visualizations

References

- 1. Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]

Application of 4-Azido-N-ethyl-1,8-naphthalimide Derivatives in Flow Cytometry for Glycan Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycosylation, a critical post-translational modification, is paramount in understanding cellular processes, disease progression, and therapeutic responses. Fucosylation, the addition of fucose to glycans, is particularly implicated in cell-cell recognition, signaling, and cancer metastasis. Flow cytometry provides a high-throughput platform to quantify changes in cell surface fucosylation. This document details the application of naphthalimide-based fluorescent probes in conjunction with metabolic labeling and click chemistry to detect and quantify fucosylated glycans on a cellular level.

While the query specified 4-azido-N-ethyl-1,8-naphthalimide, it is important to clarify its role. In this application, the azide moiety is typically introduced into cellular glycans via an azide-modified sugar, such as 6-azidofucose. The fluorescent signal is then generated by a "click" reaction with an alkyne-containing fluorophore. A key example of such a fluorophore is 4-ethynyl-N-ethyl-1,8-naphthalimide , which becomes highly fluorescent upon reaction with the azide-labeled glycans.[1] This method allows for the dynamic imaging and quantification of glycan fucosylation.[1][2]

Principle of the Assay

The detection of fucosylated glycans using this method is a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of an azide-modified fucose analog (e.g., peracetylated 6-azidofucose). This sugar is processed through the fucose salvage pathway and incorporated into newly synthesized glycans.[1][3] The azide group serves as a bio-orthogonal handle for subsequent detection.

-

Click Chemistry Reaction and Detection: The azide-labeled cells are then treated with an alkyne-containing fluorescent probe, such as 4-ethynyl-N-ethyl-1,8-naphthalimide. In the presence of a copper(I) catalyst, a stable triazole linkage is formed between the azide and the alkyne, covalently attaching the fluorescent naphthalimide dye to the fucosylated glycans.[1] The resulting fluorescence intensity, which is proportional to the amount of incorporated azido-fucose, can be quantified by flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway for metabolic labeling and the subsequent experimental workflow for fluorescent detection.

Caption: Metabolic incorporation of 6-azidofucose into glycoproteins via the fucose salvage pathway.

Caption: Step-by-step workflow for labeling and analyzing fucosylated glycans by flow cytometry.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cells with 6-azidofucose and subsequent detection using a click chemistry reaction with 4-ethynyl-N-ethyl-1,8-naphthalimide for flow cytometry analysis.

Materials Required

-

Cells of interest and appropriate culture medium

-

Peracetylated 6-azidofucose (Ac4FucAz)

-

4-ethynyl-N-ethyl-1,8-naphthalimide

-

Phosphate-buffered saline (PBS)

-

1% Bovine serum albumin (BSA) in PBS

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Click chemistry reaction buffer components:

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Flow cytometry tubes

-

Flow cytometer

Protocol 1: Metabolic Labeling of Cells

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of peracetylated 6-azidofucose. A typical starting concentration is 50-100 µM.

-

Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and proliferation rate.

-

Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.

-

Washing: Wash the cells twice with 1% BSA in PBS to remove any unincorporated azido-sugar. Centrifuge at 300 x g for 5 minutes between washes.

Protocol 2: Click Chemistry Reaction and Flow Cytometry

This protocol is adapted from established click chemistry-based flow cytometry assays.[4][5][6]

-

Fixation: Resuspend the washed cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.

-

Washing: Add 1 mL of 1% BSA in PBS, centrifuge the cells at 300 x g for 5 minutes, and discard the supernatant.

-

Permeabilization: Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.

-

Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

-

PBS

-

4-ethynyl-N-ethyl-1,8-naphthalimide (from a stock solution in DMSO, final concentration typically 1-5 µM)

-

Copper(II) sulfate (from a stock solution, final concentration typically 1-2 mM)

-

Reducing agent (e.g., sodium ascorbate, added fresh, final concentration typically 10-20 mM)

-

-

Click Reaction: Add the freshly prepared click reaction cocktail to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells once with 1 mL of permeabilization buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting the naphthalimide fluorescence (excitation ~400-450 nm, emission ~500-550 nm).

Data Presentation

The following tables summarize the key quantitative parameters for the experimental protocols.

Table 1: Metabolic Labeling Parameters

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | Cell-type dependent | Aim for 70-80% confluency at harvest |

| Peracetylated 6-azidofucose Conc. | 25 - 200 µM | Titrate for optimal signal-to-noise ratio |

| Incubation Time | 24 - 72 hours | Dependent on cell cycle and glycan turnover |

Table 2: Click Chemistry and Flow Cytometry Parameters

| Parameter | Concentration/Time | Notes |